molecular formula C18H14N2O4 B607577 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid CAS No. 2204290-85-5

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid

Cat. No.: B607577
CAS No.: 2204290-85-5
M. Wt: 322.32
InChI Key: XGNNCRZDDAJBFU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid is a complex organic compound with the molecular formula C18H14N2O4 and a molecular weight of 322.32 g/mol. This compound is characterized by the presence of a hydroxy group, a naphthyl group, and a carbamoylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3-hydroxybenzoic acid with naphthalen-2-yl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbamoylamino group can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamoylamino groups can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid include:

    3-Hydroxybenzoic acid: Lacks the naphthyl and carbamoylamino groups, making it less complex and with different reactivity.

    Naphthalen-2-yl isocyanate: Contains the naphthyl group but lacks the benzoic acid core.

    Carbamoylamino derivatives: Various compounds with carbamoylamino groups attached to different aromatic cores.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNCRZDDAJBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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